molecular formula C19H21N B008415 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- CAS No. 107035-07-4

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-

Cat. No. B008415
M. Wt: 263.4 g/mol
InChI Key: ZFTCDHKYTKCNGS-IPMKNSEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- is not fully understood. However, it has been found to interact with specific receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. The compound has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- in lab experiments is its high purity and stability. However, the compound can be difficult to synthesize, and the process can be time-consuming and expensive. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the further investigation of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, the compound could be studied in combination with other drugs or treatments to enhance its effects.

Synthesis Methods

The synthesis method of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- involves the reaction of indole with a substituted pyridine under specific conditions. The reaction is catalyzed by a palladium catalyst, and the resulting product is then purified using chromatography. This synthesis method has been optimized to produce high yields of the desired product.

Scientific Research Applications

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

107035-07-4

Product Name

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

(4aS,5R,9bS)-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18+,19+/m0/s1

InChI Key

ZFTCDHKYTKCNGS-IPMKNSEASA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1C3=CC=CC=C3[C@H]2C4=CC=CC=C4

SMILES

CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Canonical SMILES

CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Other CAS RN

107035-07-4

synonyms

(+)-2,3,4,4a,5,9b-Hexahydro-1-methyl-5-phenyl-1H-indeno(1,2-b)pyridine

Origin of Product

United States

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